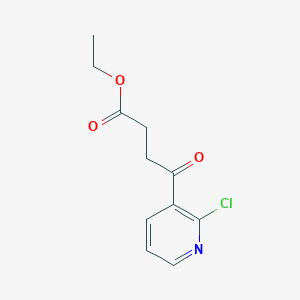

Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate

Description

Significance of Pyridine-Containing β-Keto Esters in Advanced Organic Synthesis

Pyridine (B92270) derivatives are integral to medicinal chemistry, with many approved drugs featuring this heterocyclic motif. ambeed.com The incorporation of a pyridine ring into a molecule can enhance its pharmacological properties. ambeed.com β-keto esters are also highly prized in organic synthesis due to their ability to participate in a wide array of chemical transformations. The combination of these two pharmacologically and synthetically important fragments in pyridine-containing β-keto esters results in a class of compounds with significant potential for the development of novel bioactive molecules and functional materials.

These compounds serve as versatile precursors for a variety of heterocyclic systems. The presence of multiple reactive sites allows for stepwise and selective modifications, enabling the construction of intricate molecular architectures. Their utility is particularly evident in the synthesis of fused ring systems and substituted pyridines, which are common scaffolds in pharmaceuticals and agrochemicals.

Structural Features and Inferred Reactivity Potential of Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate

The reactivity of this compound can be inferred from its constituent functional groups. The pyridine ring, being electron-deficient, can undergo nucleophilic aromatic substitution, particularly with the activating effect of the chloro substituent. The nitrogen atom in the pyridine ring also provides a site for coordination with metal catalysts, potentially influencing reactions at other parts of the molecule.

The β-keto ester moiety is known for its rich chemistry. The methylene (B1212753) group situated between the two carbonyl groups is acidic and can be readily deprotonated to form an enolate. This enolate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations, acylations, and aldol (B89426) condensations. The ketone and ester carbonyls themselves are electrophilic and susceptible to attack by nucleophiles. For instance, the ketone can be reduced to an alcohol, and the ester can be hydrolyzed or transesterified. The presence of the chlorine atom on the pyridine ring offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further molecular diversity.

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClNO3 |

| Molecular Weight | 241.67 g/mol |

| CAS Number | 852063-32-2 |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Current Research Landscape and Underexplored Facets of This Chemical Compound

The current research landscape for functionalized pyridines is vibrant, with a continuous search for new synthetic methodologies and applications. ambeed.com While the broader class of pyridine-containing β-keto esters is recognized for its synthetic utility, specific and in-depth studies on this compound are still emerging.

Initial investigations have hinted at the potential of this compound and its derivatives in the development of novel therapeutic agents. For instance, some pyridine derivatives have shown promise as anticancer agents and inhibitors of phosphodiesterase 3. nih.gov Furthermore, the structural motifs present in this compound are found in compounds with potential anti-inflammatory and antimicrobial activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-chloropyridin-3-yl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-10(15)6-5-9(14)8-4-3-7-13-11(8)12/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJCUSFTYDWKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470278 | |

| Record name | Ethyl 4-(2-chloropyridin-3-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852063-32-2 | |

| Record name | Ethyl 4-(2-chloropyridin-3-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 2 Chloro 3 Pyridyl 4 Oxobutyrate

Established Synthetic Pathways to Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate

While specific, detailed literature on the synthesis of this compound is not extensively published, its synthesis can be approached through established chemical transformations.

Synthesis from 3-Pyridinebutanoic Acid, 2-chloro-γ-hydroxy-, Ethyl Ester

A plausible and direct synthetic route to this compound involves the oxidation of the corresponding secondary alcohol, 3-Pyridinebutanoic acid, 2-chloro-γ-hydroxy-, ethyl ester. This transformation from a γ-hydroxy ester to a γ-keto ester is a standard procedure in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on factors such as scale, cost, and functional group tolerance.

Commonly used oxidizing agents for this type of transformation include:

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are effective for the oxidation of secondary alcohols to ketones under mild conditions.

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions and high yields.

Dess-Martin periodinane (DMP): This hypervalent iodine reagent provides a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.

The general reaction scheme for this synthesis is depicted below:

Table 1: Comparison of Common Oxidation Methods

| Oxidizing Agent/Method | Typical Reaction Conditions | Advantages | Disadvantages |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) as solvent, room temperature. | Mild conditions, commercially available. | Chromium waste is toxic and requires careful disposal. |

| Swern Oxidation | Cryogenic temperatures (-78 °C), inert atmosphere. | High yields, mild conditions, avoids heavy metals. | Requires careful temperature control, can produce unpleasant byproducts. |

| Dess-Martin Periodinane (DMP) | Room temperature, often in chlorinated solvents. | Mild, selective, no heavy metal waste. | Can be shock-sensitive, relatively expensive. |

Alternative Synthetic Approaches to β-Keto Esters and Pyridyl Ketones

The synthesis of β-keto esters and pyridyl ketones is well-documented in organic chemistry, and these general methods can be adapted for the preparation of this compound. rsc.orgorganic-chemistry.org

For the β-Keto Ester Moiety:

Claisen Condensation: This classic reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. researchgate.net A mixed Claisen condensation, where one ester has no α-hydrogens (e.g., ethyl formate (B1220265) or ethyl oxalate), can be employed to control the product outcome. For the target molecule, a potential route would involve the reaction of an appropriate pyridyl methyl ketone with a carbonate, such as diethyl carbonate, in the presence of a strong base like sodium ethoxide.

Acylation of Enolates: The lithium enolate of an ester, such as ethyl acetate (B1210297), can be generated using a strong base like lithium diisopropylamide (LDA) and then acylated with a suitable acylating agent derived from 2-chloro-3-pyridinecarboxylic acid (e.g., an acid chloride or an activated ester).

Transesterification: Existing β-keto esters can undergo transesterification in the presence of an acid or base catalyst to yield a different ester. rsc.orgresearchgate.net This method is particularly useful if a related β-keto ester is more readily available.

For the Pyridyl Ketone Moiety:

Friedel-Crafts Acylation and Related Reactions: While pyridine (B92270) itself is generally unreactive towards traditional Friedel-Crafts acylation due to the deactivating effect of the nitrogen atom, activated pyridine derivatives can undergo acylation. Alternatively, organometallic reagents derived from halogenated pyridines can be used.

Reaction of Organometallic Reagents with Acylating Agents: A Grignard reagent or an organolithium species can be prepared from a suitable 2-chloro-3-halopyridine. This nucleophilic pyridine derivative can then react with an appropriate electrophilic partner, such as a Weinreb amide or an acid chloride derived from succinic acid monoethyl ester, to form the desired ketone. The use of 2-lithiopyridine with esters is a known method for creating 2-pyridyl ketone libraries. researchgate.net

Kröhnke Pyridine Synthesis: This method is used to generate highly functionalized pyridines and involves the reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org While not a direct route to the target molecule, it showcases a classical method for pyridine ring formation.

Comparative Analysis of Synthetic Strategies for Halogenated β-Keto Esters

The synthesis of halogenated β-keto esters presents unique challenges and requires specific methodologies. A comparative analysis of the synthesis of two related compounds, Ethyl 4-chloro-3-oxobutanoate and Ethyl 4,4,4-trifluoro-3-oxobutanoate, provides insight into the strategies that could be applicable to the synthesis of this compound.

Methodologies for Ethyl 4-Chloro-3-oxobutanoate Synthesis

Ethyl 4-chloro-3-oxobutanoate is a key intermediate in the synthesis of various pharmaceuticals. nih.govnih.gov Its synthesis often involves the following approaches:

Direct Chlorination: The α-chlorination of β-keto esters can be achieved using various chlorinating agents. Enantioselective chlorination has been a significant area of research to produce chiral building blocks. acs.orgacs.org Catalytic asymmetric installation of halogenated carbon centers is a synthetic challenge that has been addressed through various approaches. acs.org For instance, cinchona alkaloids have been used as catalysts for the stereoselective α-chlorination of β-keto esters. acs.org

Reaction of Diketene (B1670635) with Chlorinated Alcohols: While less common for this specific compound, the reaction of diketene with alcohols is a general method for producing acetoacetate (B1235776) esters.

Biocatalytic Reduction: The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) or its (S)-enantiomer is a well-established industrial process. nih.govnih.gov This highlights the importance of this class of molecules and the focus on stereoselective transformations. While a reduction, the reverse oxidation is a key step in many synthetic sequences.

Table 2: Synthetic Approaches for Ethyl 4-Chloro-3-oxobutanoate

| Method | Key Reagents | Focus | Reference |

| Asymmetric α-Chlorination | Chiral catalysts (e.g., cinchona alkaloids), N-chlorosuccinimide (NCS) | Enantioselective synthesis | acs.org |

| Biocatalytic Reduction (of the ketone) | Carbonyl reductases, microorganisms (e.g., E. coli, Burkholderia gladioli) | Production of chiral hydroxyesters | nih.govnih.gov |

Approaches for Ethyl 4,4,4-Trifluoro-3-oxobutanoate Synthesis

Ethyl 4,4,4-trifluoro-3-oxobutanoate is another important fluorinated building block. Its synthesis typically involves:

Claisen Condensation: The most common method is the Claisen condensation of ethyl acetate with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium ethoxide. This reaction is highly efficient due to the high electrophilicity of the trifluoroacetyl group.

Reformatsky Reaction: This reaction involves the use of an α-halo ester and a carbonyl compound in the presence of metallic zinc. While a general method for β-hydroxy esters, subsequent oxidation can yield the β-keto ester.

Acylation of Ketene (B1206846) Silyl (B83357) Acetals: The reaction of a ketene silyl acetal (B89532) with trifluoroacetic anhydride or another trifluoroacetylating agent provides a controlled route to the desired product.

The synthesis of fluorinated β-keto esters has been a subject of review, highlighting their utility as synthetic precursors. mdpi.com

Table 3: Comparison of Synthetic Strategies for Halogenated β-Keto Esters

| Feature | Ethyl 4-Chloro-3-oxobutanoate | Ethyl 4,4,4-Trifluoro-3-oxobutanoate | Relevance to this compound |

| Key Synthetic Challenge | Introduction of a single chlorine atom, often stereoselectively. | Introduction of the trifluoromethyl group. | The target molecule has a more complex chlorinated aromatic substituent. |

| Primary Synthetic Method | α-Halogenation of a pre-formed β-keto ester. | Claisen condensation using a trifluoroacetylating agent. | Both acylation and halogenation strategies are potentially applicable. |

| Stereoselectivity | A major focus of research, particularly for downstream applications. | Not typically a primary concern at the keto-ester stage unless the ester portion is chiral. | Stereoselectivity could be relevant in subsequent transformations of the keto group. |

Process Optimization and Scalability Considerations for this compound Synthesis

Reagent Selection and Cost: For large-scale synthesis, the cost and availability of starting materials and reagents are paramount. Expensive reagents like Dess-Martin periodinane might be suitable for small-scale synthesis but are often replaced with cheaper alternatives like bleach (sodium hypochlorite) under carefully controlled conditions (e.g., TEMPO-catalyzed oxidation) for industrial production.

Reaction Conditions: Optimizing reaction parameters such as temperature, concentration, reaction time, and catalyst loading is crucial for maximizing yield and minimizing byproducts. For instance, in a Claisen-type condensation, the choice of base and solvent can significantly impact the outcome.

Work-up and Purification: The isolation and purification of the final product should be as efficient as possible. Crystallization is often preferred over chromatography for large-scale operations due to its lower cost and higher throughput. The physical properties of this compound (e.g., boiling point, solubility) will dictate the most appropriate purification strategy.

Safety and Environmental Impact: A thorough hazard assessment of all reagents, intermediates, and byproducts is essential. The development of a "green" synthetic process that minimizes waste and uses less hazardous materials is an increasingly important consideration in modern chemical manufacturing. For example, replacing chlorinated solvents with more environmentally benign alternatives would be a key goal.

Process Control and Automation: On a large scale, robust process control is necessary to ensure consistent product quality and safe operation. This may involve the use of automated reactors and in-situ monitoring techniques (e.g., infrared spectroscopy, high-performance liquid chromatography) to track the progress of the reaction.

The scalability of any proposed route for this compound would need to be evaluated through a systematic process development program, starting with route scouting and proceeding through optimization and pilot-scale trials.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 2 Chloro 3 Pyridyl 4 Oxobutyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum provides a map of the proton environments within a molecule. For Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate, the spectrum is expected to show distinct signals corresponding to the ethyl group protons and the protons of the butyrate (B1204436) chain and the pyridyl ring. The chemical shift (δ) of each proton is influenced by the electron density of its local environment.

The ethyl group would present as a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the electron-withdrawing oxygen atom of the ester are deshielded and would appear as a quartet downfield, while the terminal methyl protons (-CH₃) would appear as a more shielded upfield triplet.

The two methylene groups of the butyrate chain are diastereotopic and would appear as two distinct triplets. The methylene group adjacent to the pyridyl carbonyl (C=O) group would be significantly deshielded compared to the methylene group adjacent to the ester carbonyl.

The protons on the 2-chloro-3-pyridyl ring would exhibit signals in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by their positions relative to the chloro and keto-butyrate substituents.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridyl-H | 8.5 - 8.7 | dd | ~4.8, 1.8 |

| Pyridyl-H | 8.0 - 8.2 | dd | ~7.8, 1.8 |

| Pyridyl-H | 7.4 - 7.6 | dd | ~7.8, 4.8 |

| O-CH₂-CH₃ | 4.1 - 4.3 | q | ~7.1 |

| CO-CH₂- | 3.2 - 3.4 | t | ~6.5 |

| -CH₂-COOEt | 2.7 - 2.9 | t | ~6.5 |

| O-CH₂-CH₃ | 1.2 - 1.4 | t | ~7.1 |

¹³C NMR Spectral Analysis and Carbon Skeletal Confirmation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbons of the ketone and the ester would be the most deshielded, appearing at the downfield end of the spectrum. The carbons of the pyridyl ring would appear in the aromatic region, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The methylene carbons of the butyrate chain and the ethyl group carbons would be found in the upfield, aliphatic region of the spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) |

| Ketone C=O | 198 - 202 |

| Ester C=O | 170 - 174 |

| Pyridyl C (ipso-Cl) | 150 - 154 |

| Pyridyl CH | 148 - 152 |

| Pyridyl C (ipso-keto) | 138 - 142 |

| Pyridyl CH | 125 - 129 |

| Pyridyl CH | 120 - 124 |

| O-CH₂ | 60 - 64 |

| CO-CH₂ | 35 - 39 |

| -CH₂-COOEt | 28 - 32 |

| -CH₃ | 12 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While ¹H and ¹³C NMR provide information about the types of protons and carbons present, 2D NMR techniques are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would confirm the connectivity within the ethyl group (CH₂ to CH₃) and the butyrate chain (-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for piecing together the molecular structure. For instance, it would show correlations from the pyridyl protons to the ketone carbonyl carbon, and from the methylene protons of the butyrate chain to the carbonyl carbons, thus confirming the attachment of the side chain to the pyridyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups.

For this compound, the most prominent features in the FT-IR spectrum would be the strong stretching vibrations of the two carbonyl groups. The ketone C=O stretch typically appears at a lower wavenumber than the ester C=O stretch. The C-O stretching of the ester, the C-Cl stretch, and the various C-H and C=C/C=N vibrations of the aromatic ring and aliphatic chain would also be observable.

Expected FT-IR Data:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Ketone C=O | Stretch | 1680 - 1700 |

| Ester C=O | Stretch | 1725 - 1745 |

| Aromatic C=C/C=N | Stretch | 1550 - 1610 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-Cl | Stretch | 700 - 850 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar or symmetric bonds often show strong Raman signals.

In the Raman spectrum of this compound, the aromatic ring vibrations would be expected to be particularly prominent. The C=C and C=N stretching vibrations of the pyridyl ring would give rise to strong bands. The C-Cl stretch would also be observable. While the carbonyl stretches are visible in Raman, they are typically less intense than in the IR spectrum.

Expected Raman Data:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic Ring | Breathing/Stretching | 990 - 1050, 1550 - 1610 |

| C-Cl | Stretch | 700 - 850 |

| Ketone C=O | Stretch | 1680 - 1700 |

| Ester C=O | Stretch | 1725 - 1745 |

| Aliphatic C-H | Bending/Stretching | 1440 - 1470, 2850 - 3000 |

By combining the detailed information from these various spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. The molecular formula for this compound is C₁₁H₁₂ClNO₃, with a monoisotopic molecular weight of 241.0455 g/mol . chemicalbook.com HRMS analysis provides an experimental mass that can be compared against the theoretical mass, confirming the elemental formula and lending a high degree of confidence to the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClNO₃ |

| Theoretical Exact Mass ([M]) | 241.0455 u |

| Theoretical m/z for [M+H]⁺ | 242.0527 u |

Note: Data is calculated based on the most abundant isotopes of each element.

In mass spectrometry, molecules are fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides critical information for structural elucidation. nih.gov For this compound, fragmentation is expected to occur at the most labile bonds, primarily adjacent to the carbonyl groups and the ester functionality. libretexts.org

Key fragmentation pathways for this molecule would likely involve:

α-cleavage: Breakage of the C-C bonds adjacent to the two carbonyl groups.

Loss of the ethoxy group: Cleavage of the C-O bond in the ester group, resulting in the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via McLafferty rearrangement.

Cleavage of the butyrate chain: Fragmentation of the aliphatic chain connecting the ester and the pyridyl ketone.

Fragmentation of the chloropyridyl ring: Characteristic losses related to the aromatic heterocyclic ring, such as the loss of a chlorine radical or HCN.

The study of fragmentation patterns of similar complex molecules, such as ketamine analogues and other novel chemical agents, helps in predicting and identifying the resultant ions. nih.govmdpi.com

Table 2: Plausible Mass Fragments of this compound in ESI-MS

| Proposed Fragment Ion | m/z (monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ | 242.05 | Protonated molecular ion |

| [M-C₂H₅O]⁺ | 196.02 | Loss of the ethoxy group |

| [C₅H₃ClNCO]⁺ | 140.00 | 2-chloro-3-pyridylcarbonyl cation |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not widely published, the methodology would provide definitive proof of its molecular structure, conformation, and intermolecular interactions in the solid state.

An X-ray diffraction analysis would yield detailed information on:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom in the unit cell.

Bond Lengths and Angles: Exact measurements of the distances and angles between atoms, confirming the connectivity.

Intermolecular Interactions: Identification of hydrogen bonds or other non-covalent interactions that dictate the crystal packing. nih.gov

For structurally related compounds, such as other substituted oxobutanoates and pyridyl derivatives, X-ray crystallography has been essential for confirming stereochemistry and molecular planarity. nih.govresearchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for separating the target compound from impurities, byproducts, and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for such analyses. pensoft.net

A suitable RP-HPLC method would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer). pensoft.net Method validation according to ICH guidelines ensures the method is accurate, precise, and specific. pensoft.netpensoft.net

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at 225 nm |

Note: These parameters are based on methods developed for structurally similar compounds and may require optimization. pensoft.net

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. It is primarily used to identify and quantify residual solvents and other volatile impurities that may be present from the synthesis process. researchgate.net The evaluation of organic volatile impurities (OVIs) is a critical aspect of quality control in chemical and pharmaceutical production. ijpsonline.com

For analyzing potential volatile impurities in a substance like this compound, a static headspace sampling technique coupled with GC (HS-GC) is often employed. ijpsonline.com This method is highly effective for detecting residual solvents such as methanol (B129727), ethanol, acetone, or toluene, which may be used during synthesis and purification. The sample is heated in a sealed vial, and the vapor phase is injected into the GC, preventing non-volatile components from contaminating the system. ijpsonline.com

Chemical Reactivity and Derivatization Pathways of Ethyl 4 2 Chloro 3 Pyridyl 4 Oxobutyrate

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group is a primary site for nucleophilic attack and reduction reactions, enabling the synthesis of chiral alcohols and the formation of new carbon-carbon bonds.

The asymmetric reduction of the ketone in β-keto esters is a critical transformation for producing optically active β-hydroxy esters, which are important chiral building blocks for pharmaceuticals. While specific studies on the asymmetric reduction of Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate are not extensively documented, the reactivity can be inferred from studies on structurally similar compounds like ethyl 4-chloro-3-oxobutanoate.

These reductions are often accomplished using biocatalysts, such as reductases from various microorganisms, which offer high enantioselectivity. For instance, carbonyl reductases from Chryseobacterium sp. and Burkholderia gladioli have been effectively used for the asymmetric reduction of analogous ketones. nih.govnih.gov These enzymatic reactions typically employ a cofactor regeneration system, such as glucose dehydrogenase, to ensure the continuous supply of the reducing agent (NADPH or NADH). nih.govnih.gov The use of whole-cell biocatalysts in biphasic systems (e.g., aqueous/ionic liquid) has also been shown to improve productivity and optical purity of the resulting chiral alcohol. researchgate.net

Below is a table summarizing the asymmetric reduction of a related compound, ethyl 4-chloro-3-oxobutanoate, which illustrates the potential outcomes for this compound.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Carbonyl reductase (ChKRED20 mutant) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99.5% | 95% | nih.gov |

| Recombinant E. coli expressing aldehyde reductase and glucose dehydrogenase | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99% | 90.5% | nih.gov |

| Aureobasidium pullulans in aqueous/[bmim]PF6 | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 98.5% | 95.6% (conversion) | researchgate.net |

The ketone carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that can add to the ketone to form tertiary alcohols after an acidic workup. libretexts.orgnih.gov The reaction proceeds through a nucleophilic addition mechanism, where the carbanionic part of the organometallic reagent attacks the carbonyl carbon, forming a new carbon-carbon bond. libretexts.org

Another important reaction at the ketone carbonyl is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the ketone to form a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgyoutube.com This intermediate then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide, driving the reaction forward. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

Transformations Involving the Ester Moiety

The ester group of this compound can undergo transformations such as hydrolysis and transesterification, providing pathways to carboxylic acids and other esters.

Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process where the ester is heated with a strong acid in the presence of water. Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. In this process, a hydroxide (B78521) ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the corresponding carboxylic acid, 4-(2-chloro-3-pyridyl)-4-oxobutanoic acid.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of acid would lead to the formation of Mthis compound and ethanol. The reaction is an equilibrium process, and driving it to completion often involves using a large excess of the new alcohol or removing one of the products.

Reactivity of the Active Methylene (B1212753) Group (α-Protons)

The methylene group situated between the ketone and the ester carbonyls (the α-position to both) is particularly reactive due to the electron-withdrawing nature of both carbonyl groups. This makes the α-protons acidic and readily removable by a base to form a stabilized enolate ion. wikipedia.org This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

One such reaction is alkylation, where the enolate reacts with an alkyl halide in an SN2 fashion to introduce an alkyl group at the α-position. libretexts.orglibretexts.orgresearchgate.net The choice of base and reaction conditions can influence the outcome, especially in cases where multiple enolates can form. wikipedia.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is common to ensure complete and irreversible enolate formation. libretexts.org

The enolate can also act as a nucleophile in condensation reactions. For instance, in a Claisen condensation, the enolate of one ester molecule attacks the carbonyl group of another, leading to the formation of a β-keto ester. libretexts.orgyoutube.com While an intramolecular Claisen condensation (Dieckmann condensation) is not possible for this molecule, it can participate as a component in a mixed Claisen condensation with another ester.

Condensation Reactions (e.g., Knoevenagel, Mannich)

The methylene group situated between the ketone and the ester functionalities in this compound is activated by both carbonyl groups, rendering its protons acidic and susceptible to deprotonation by a base. This "active methylene" character is the cornerstone of its participation in a variety of classical condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, followed by a dehydration step to yield an α,β-unsaturated product. researchgate.net In the context of this compound, the active methylene group can react with various aldehydes and ketones. For instance, reaction with an aromatic aldehyde (ArCHO) in the presence of a base like piperidine (B6355638) or an amine/acid catalyst system would be expected to yield the corresponding arylidene derivative. youtube.comstackexchange.com The general transformation is depicted below:

Scheme 1: Generalized Knoevenagel condensation of this compound with an aromatic aldehyde.

| Reactant | Catalyst | Product |

| Aromatic Aldehyde | Piperidine/Acetic Acid | Ethyl 2-(2-chloro-3-pyridoyl)-3-arylpropenoate |

| Ketone | Base | Corresponding alkylidene derivative |

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active methylene compound, a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine. The initial product is a β-amino-carbonyl compound known as a Mannich base. nih.govacs.org The active methylene group of this compound can participate in this reaction, leading to the introduction of an aminomethyl substituent. This reaction provides a straightforward route to compounds bearing a new carbon-nitrogen bond at the α-position to the ester.

Scheme 2: Generalized Mannich reaction of this compound.

Alkylation and Acylation Reactions

The nucleophilic carbanion generated by the deprotonation of the active methylene group can readily participate in alkylation and acylation reactions.

Alkylation: In the presence of a suitable base, such as an alkoxide, the enolate of this compound can be formed. This enolate can then react with various electrophilic alkylating agents, such as alkyl halides, to introduce an alkyl group at the C3 position. Studies on similar β-ketoesters, like methyl 4-chloro-3-oxobutanoate, have shown that alkylation with dihaloalkanes can lead to the formation of cyclic structures. wikipedia.org This suggests that this compound could be a precursor to various carbocyclic and heterocyclic systems through intramolecular or intermolecular dialkylation reactions.

Acylation: Similarly, the enolate can be acylated using acylating agents like acyl chlorides or anhydrides. This reaction would introduce an acyl group at the C3 position, leading to the formation of a β,δ-diketo ester derivative. These polycarbonyl compounds are valuable intermediates for the synthesis of a wide array of heterocyclic compounds.

Reactions of the 2-Chloro-3-pyridyl Substructure

The 2-chloro-3-pyridyl moiety of the molecule offers another site for chemical modification, primarily through reactions targeting the carbon-chlorine bond on the pyridine (B92270) ring.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2) and para (C4) to the nitrogen atom. stackexchange.com The chlorine atom at the C2 position of the pyridine ring in this compound is activated towards SNAr by the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride ion by a variety of nucleophiles. youtube.com

Common nucleophiles used in SNAr reactions with 2-chloropyridines include amines, alkoxides, and thiolates. For example, reaction with an amine (R-NH2) would yield the corresponding 2-amino-3-pyridyl derivative, while reaction with a sodium alkoxide (NaOR) would lead to the formation of a 2-alkoxy-3-pyridyl ether. The rate and success of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. nih.govresearchgate.net

Scheme 3: Generalized Nucleophilic Aromatic Substitution (SNAr) on the 2-chloro-3-pyridyl moiety.

| Nucleophile | Product |

| R-NH2 (Amine) | Ethyl 4-(2-amino-3-pyridyl)-4-oxobutyrate derivative |

| R-OH (Alcohol) / Base | Ethyl 4-(2-alkoxy-3-pyridyl)-4-oxobutyrate derivative |

| R-SH (Thiol) / Base | Ethyl 4-(2-alkylthio-3-pyridyl)-4-oxobutyrate derivative |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The carbon-chlorine bond at the C2 position of the pyridine ring is also a suitable handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. harvard.eduresearchgate.net this compound can be coupled with various aryl or vinyl boronic acids to introduce new aryl or vinyl substituents at the C2 position of the pyridine ring. This reaction is highly versatile and tolerates a wide range of functional groups. nih.govresearchgate.netmdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be employed to introduce an alkynyl group at the C2 position of the pyridine ring of this compound, leading to the synthesis of 2-alkynyl-3-pyridyl derivatives. nih.govresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. acs.orgorgsyn.org This reaction offers another efficient method for forming carbon-carbon bonds. The 2-chloro-3-pyridyl moiety can be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl groups at the C2 position. orgsyn.orgchemrxiv.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki | Aryl/Vinyl boronic acid | Pd catalyst, Base | 2-Aryl/Vinyl-3-pyridyl derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-3-pyridyl derivative |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 2-Alkyl/Aryl/Vinyl-3-pyridyl derivative |

Utilization in Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. The diverse reactivity of this compound makes it an attractive substrate for the design of novel MCRs for the synthesis of complex heterocyclic structures.

For example, the active methylene group can participate in an initial condensation or Michael addition, followed by an intramolecular cyclization involving the keto or ester group. Furthermore, the 2-chloropyridyl moiety can be involved in a subsequent cyclization or a post-MCR modification step. Related β-ketoesters have been successfully employed in one-pot, three-component reactions to synthesize various heterocyclic scaffolds. researchgate.net For instance, a reaction involving this compound, an aldehyde, and a nitrogen-containing nucleophile could potentially lead to the formation of complex fused pyridine derivatives. The development of MCRs involving this compound is a promising area for the efficient construction of novel chemical libraries for drug discovery and materials science. amazonaws.comuwindsor.caresearchgate.net

Computational Chemistry and Theoretical Investigations of Ethyl 4 2 Chloro 3 Pyridyl 4 Oxobutyrate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric characteristics of a molecule.

DFT calculations are a cornerstone of modern computational chemistry, used to predict the ground-state electronic structure and optimized geometry of molecules. For Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate, a typical study would employ a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) to achieve a balance between accuracy and computational cost.

The geometry optimization process would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. It is expected that the pyridine (B92270) ring would be largely planar. The presence of the electron-withdrawing 2-chloro and 3-acyl substituents would influence the bond lengths and angles within the ring compared to unsubstituted pyridine. The ethyl butyrate (B1204436) chain, being flexible, would adopt a low-energy conformation, likely with the carbonyl groups oriented to minimize steric hindrance and maximize favorable electronic interactions.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO is anticipated to be localized primarily on the pyridine ring, while the LUMO is expected to be distributed over the conjugated system including the pyridine ring and the adjacent carbonyl group. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Predicted Geometrical Parameters and Frontier Orbital Energies for this compound from DFT Calculations (Note: The following data is hypothetical and illustrative of typical DFT results for similar molecules.)

| Parameter | Predicted Value |

|---|---|

| C2-Cl Bond Length | ~1.74 Å |

| C3-C(O) Bond Length | ~1.50 Å |

| Pyridine Ring C-C Bond Lengths | ~1.38-1.40 Å |

| Pyridine Ring C-N Bond Lengths | ~1.33-1.34 Å |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. acs.orgstenutz.eusourceforge.io Calculations would likely show downfield shifts for the protons on the pyridine ring due to the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the keto group. The chemical shifts of the ethyl and butyrate chain protons and carbons would also be predicted, providing a complete theoretical spectrum for comparison with experimental data. nih.gov

IR Spectroscopy: DFT calculations can accurately predict vibrational frequencies. researchgate.netelixirpublishers.com The computed IR spectrum for this compound would exhibit characteristic peaks corresponding to specific vibrational modes. Key predicted absorptions would include C=O stretching frequencies for the ketone and ester groups (typically in the 1680-1750 cm⁻¹ range), C-Cl stretching, C-N and C-C stretching vibrations of the pyridine ring, and C-H stretching and bending modes. dtic.milup.ac.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic transitions and predict the UV-Vis absorption spectrum. The calculations would likely predict π→π* and n→π* transitions. The main absorption bands would be associated with electronic excitations within the conjugated system of the chloropyridine ring and the attached keto group.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is illustrative and based on typical computational results for analogous compounds.)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Pyridine C2 (C-Cl) | ~152 ppm |

| Pyridine C3 (C-C=O) | ~135 ppm | |

| Ketone C=O | ~198 ppm | |

| IR | Ketone C=O Stretch | ~1690 cm⁻¹ |

| Ester C=O Stretch | ~1735 cm⁻¹ | |

| UV-Vis | λ_max (π→π*) | ~270 nm |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgreadthedocs.io The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would show the most negative potential (typically colored red) localized around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the two carbonyl groups. These regions represent the most likely sites for electrophilic attack. Conversely, the most positive potential (typically colored blue) would be found around the hydrogen atoms. The region around the chlorine atom would also exhibit a negative potential, influencing its interaction with other molecules. researchgate.net

Analysis of the charge distribution, for instance through Mulliken or Natural Bond Orbital (NBO) population analysis, would provide quantitative values for the partial atomic charges on each atom. rsc.orgresearchgate.net This analysis would confirm the electron-withdrawing nature of the chloro, acyl, and pyridine nitrogen functionalities, showing a net positive charge on the adjacent carbon atoms, making them susceptible to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The butyrate chain of this compound introduces significant conformational flexibility. Conformational analysis is performed to identify the different stable spatial arrangements (conformers) of the molecule and their relative energies. researchgate.netresearchgate.netlumenlearning.com This is typically done by systematically rotating the single bonds in the side chain and calculating the energy at each step to map the potential energy surface. Such studies would reveal the most stable conformers, which are likely to be the most populated at room temperature. For β-keto esters, the relative orientation of the two carbonyl groups and the planarity of the connecting atoms are key factors. researchgate.net

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in different environments, such as in a solvent. researchgate.netrug.nl MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational changes and intermolecular interactions in a more realistic setting. nih.govmdpi.com Simulations could reveal how solvent molecules interact with different parts of the molecule and how the flexible side chain behaves over time, providing a dynamic picture of its conformational landscape.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

In the solid state, the packing of molecules is governed by intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions in a crystal lattice. scirp.orgnih.govscirp.org The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal.

For this compound, this analysis would decompose the crystal packing into contributions from different types of intermolecular contacts. The associated 2D fingerprint plots quantify the percentage contribution of each contact type to the total Hirshfeld surface area. Based on studies of similar chloro-substituted heterocyclic compounds, it is expected that H···H contacts would be the most significant, followed by H···O/O···H contacts due to the presence of carbonyl groups, and H···Cl/Cl···H contacts. nih.govresearchgate.net Weaker C-H···π interactions involving the pyridine ring might also play a role in stabilizing the crystal structure.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: These percentages are hypothetical, based on typical values for similar organic molecules.)

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | ~40 - 50% |

| H···O/O···H | ~20 - 25% |

| H···Cl/Cl···H | ~10 - 15% |

| H···C/C···H | ~5 - 10% |

| Other (N···H, C···C, etc.) | ~5% |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. princeton.edunih.gov For this compound, several reactions could be modeled.

A key example would be the nucleophilic aromatic substitution (S_N_Ar) at the C2 position, where the chlorine atom is displaced by a nucleophile. rsc.orglookchem.comnih.gov DFT calculations could be used to map the reaction pathway, starting from the reactants (the pyridine derivative and a nucleophile), proceeding through the high-energy Meisenheimer complex (the transition state or a high-energy intermediate), and ending with the products. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of the reaction can be predicted. Such studies can explain the regioselectivity of reactions and the influence of different substituents on reactivity. rsc.org

Theoretical Studies of Non-Linear Optical (NLO) Properties

Following a comprehensive search of available scientific literature, no theoretical or computational studies specifically investigating the non-linear optical (NLO) properties of this compound were found. Consequently, data tables and detailed research findings on this particular subject for the specified compound are not available.

To provide context on how such studies are typically conducted for other molecules, theoretical investigations of NLO properties often involve quantum chemical calculations using methods like Density Functional Theory (DFT). These studies typically calculate key parameters such as:

Polarizability (α): The ability of the electron cloud of a molecule to be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response of a molecule.

Second Hyperpolarizability (γ): A measure of the third-order NLO response.

These parameters are crucial in predicting a material's potential for applications in technologies like optical switching, frequency conversion, and telecommunications. The calculations are often performed in both gas phase and in the presence of solvents to understand the environmental effects on NLO properties.

Although no specific data exists for this compound, the general approach described above is the standard for computationally assessing the NLO potential of novel organic compounds. Future theoretical work on this specific molecule would likely follow a similar methodology.

Role As a Versatile Synthetic Intermediate and Building Block in Organic Research

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The true value of Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate in synthetic chemistry lies in its capacity to undergo cyclization reactions to form various heterocyclic rings. The inherent 1,4-dicarbonyl relationship between the ketone and the ester group is the key to its reactivity, allowing for the application of classical and modern condensation strategies to produce both nitrogen- and oxygen-containing heterocycles.

Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyridazines, Pyridines, Thiazoles, Triazoles)

The dual electrophilic nature of the γ-keto ester allows it to react with a range of dinucleophiles to construct five- and six-membered nitrogen-containing rings.

Pyridazines: One of the most direct applications of this γ-keto ester is in the synthesis of pyridazinones. The reaction with hydrazine (B178648) hydrate (B1144303) proceeds via condensation, where the hydrazine attacks the two carbonyl functionalities (the ketone and the ester) to form a stable six-membered dihydropyridazinone ring. researchgate.net This core can be further elaborated, for instance, by dehydration to the corresponding pyridazine (B1198779) or by functionalization at other positions.

Pyrazoles: While pyrazole (B372694) synthesis typically involves 1,3-dicarbonyl compounds, the active methylene (B1212753) group adjacent to the ester in this compound can be exploited. Under specific conditions, reaction with hydrazine derivatives can lead to pyrazole formation, although this is a less common pathway compared to pyridazine synthesis.

Pyridines: The construction of a pyridine (B92270) ring can be achieved through multicomponent reactions. For example, in a Hantzsch-like synthesis, the dicarbonyl moiety can react with an enamine and an aldehyde in the presence of an ammonia (B1221849) source (like ammonium (B1175870) acetate) to assemble the pyridine ring. nih.gov This approach allows for the creation of highly substituted pyridine derivatives attached to the parent 2-chloropyridine (B119429) core.

Thiazoles: The synthesis of a thiazole (B1198619) ring typically requires an α-haloketone precursor for the classical Hantzsch thiazole synthesis. organic-chemistry.orgorganic-chemistry.org this compound can be readily converted into the necessary intermediate by α-halogenation (e.g., bromination) of the ketone. The resulting α-halo-γ-keto ester can then be condensed with a thioamide (like thiourea) to yield a 2-aminothiazole (B372263) derivative. organic-chemistry.org

Triazoles: The active methylene group in the keto-ester can participate in cycloaddition reactions. For instance, in the presence of a base, it can react with an azide (B81097) (such as tosyl azide or an aryl azide) to form a 1,2,3-triazole ring. frontiersin.orgnih.govresearchgate.net This reaction provides a direct route to triazole-substituted compounds without the need for an alkyne, a common partner in click chemistry. frontiersin.orgnih.gov

| Heterocycle | Key Reagent(s) | General Reaction Type |

|---|---|---|

| Pyridazine | Hydrazine (N₂H₄) | Condensation/Cyclization |

| Pyridine | Ammonia source, Aldehyde, Enamine | Multicomponent Condensation (Hantzsch-type) |

| Thiazole | α-Halogenating agent, Thioamide | Halogenation followed by Hantzsch Synthesis |

| Triazole | Aryl or Sulfonyl Azide, Base | [3+2] Cycloaddition |

Oxygen-Containing Heterocycles (e.g., Furans, Pyrans)

The 1,4-dicarbonyl character of the molecule is ideally suited for the synthesis of five-membered oxygen heterocycles, while the formation of six-membered rings is also achievable.

Furans: The most prominent reaction for this class is the Paal-Knorr furan (B31954) synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl system. organic-chemistry.orgalfa-chemistry.com Treating this compound with an acid catalyst (such as sulfuric acid, p-toluenesulfonic acid, or a Lewis acid) efficiently yields the corresponding furan derivative. organic-chemistry.orgalfa-chemistry.com This method is highly reliable and provides a direct entry into polysubstituted furans. researchgate.net

Pyrans: The synthesis of six-membered pyran rings from 1,4-dicarbonyl precursors is less direct than furan synthesis but can be accomplished through specific strategies. nih.govbeilstein-journals.org These methods often involve reaction with a three-carbon building block or specialized intramolecular cyclizations under different conditions than those used for furan formation.

| Heterocycle | Key Reagent(s) | General Reaction Type |

|---|---|---|

| Furan | Acid Catalyst (e.g., H₂SO₄, P₂O₅) | Paal-Knorr Synthesis (Cyclization/Dehydration) |

| Pyran | Various (e.g., reaction with β-dicarbonyls) | Multicomponent Condensation/Cyclization |

Scaffold for the Construction of Complex Molecular Architectures

Beyond the synthesis of simple heterocycles, this compound serves as a versatile scaffold for building more complex, multi-ring systems. Its utility stems from the ability to perform sequential and selective modifications at its different reactive sites.

The keto-ester portion can be used to construct a fused ring system. For instance, after forming a pyridazine ring, further reactions can be performed on the remaining functionalities to build additional fused heterocyclic structures, leading to polycyclic molecules. mdpi.com

Furthermore, the 2-chloropyridine ring is a key handle for diversification. The chlorine atom is susceptible to nucleophilic aromatic substitution and, more importantly, can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. wikipedia.orgresearchgate.netresearchgate.net This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, dramatically increasing molecular complexity. By combining heterocyclic ring formation with cross-coupling strategies, a divergent synthetic approach can be adopted, generating a large library of complex molecules from a single, common intermediate.

Applications in Exploratory Agrochemical and Pharmaceutical Intermediate Synthesis (Focus on synthetic methodology and intermediate role)

The structural motifs present in this compound are frequently found in biologically active molecules, making it a valuable intermediate in the exploratory synthesis of novel agrochemicals and pharmaceuticals.

Agrochemical Intermediates: The 2-chloropyridine moiety is a hallmark of the neonicotinoid class of insecticides. This compound is a key precursor for synthesizing analogues of commercial insecticides like imidacloprid (B1192907) and thiacloprid. nih.gov The synthetic strategy involves the nucleophilic displacement of the chloride with a suitable amine-containing side chain, which is a critical step in assembling the final bioactive molecule. The keto-ester portion can also be modified to fine-tune the compound's insecticidal spectrum and physicochemical properties.

Pharmaceutical Intermediates: In pharmaceutical research, the pyridyl ketone structure is a common pharmacophore. A crucial synthetic transformation is the asymmetric reduction of the ketone to a chiral alcohol. nih.govnih.gov This creates a stereocenter, providing access to enantiomerically pure building blocks essential for the synthesis of many modern drugs. nih.govresearchgate.net For example, chiral halo-alcohols are key intermediates for cholesterol-lowering agents and other therapeutics. researchgate.net The ability to generate these high-value chiral intermediates underscores the importance of this compound in medicinal chemistry.

| Compound Name |

|---|

| This compound |

| Imidacloprid |

| Thiacloprid |

| Ammonium acetate (B1210297) |

| Hydrazine |

| Hydrazine hydrate |

| Sulfuric acid |

| Thiourea |

| Tosyl azide |

| p-Toluenesulfonic acid |

Conclusion and Future Research Directions

Synopsis of Key Academic Findings on Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate

Direct and extensive academic research focused solely on this compound is limited in currently available literature. The compound is primarily recognized as a chemical intermediate, with its utility largely inferred from the well-established reactivity of its constituent functional groups: a β-ketoester and a chloropyridine moiety.

The key academic findings relevant to understanding the potential of this compound are therefore drawn from broader studies on the synthesis and reactions of β-ketoesters and their application in the formation of heterocyclic systems. The presence of the 2-chloro-3-pyridyl group is of particular interest, as it introduces both steric and electronic factors that can influence the reactivity of the butyrate (B1204436) chain and serves as a handle for further functionalization.

General reactions of β-ketoesters that are applicable to this compound include:

Cyclocondensation Reactions: The 1,3-dicarbonyl moiety is a classic precursor for reactions with dinucleophiles to form various heterocyclic rings.

Alkylation and Acylation: The active methylene (B1212753) group between the two carbonyls can be readily deprotonated and subsequently alkylated or acylated.

Reduction: The ketone can be selectively reduced to a secondary alcohol.

Nucleophilic Substitution: The chloro-substituent on the pyridine (B92270) ring can be displaced by various nucleophiles under appropriate conditions.

While specific studies on this compound are not abundant, its structural features strongly suggest its utility in the synthesis of complex molecules, particularly fused heterocyclic systems.

Potential for Novel Derivatizations and Transformations

The structure of this compound offers several avenues for novel derivatizations and chemical transformations, primarily centered around the reactivity of the β-ketoester and the chloropyridine ring.

One of the most promising applications of this compound is in the synthesis of substituted pyrido[1,2-a]pyrimidines . The reaction of 2-aminopyridines with β-ketoesters is a well-established method for the synthesis of this class of fused heterocycles. In this context, this compound can react with various 2-aminopyridines to yield novel pyrido[1,2-a]pyrimidin-4-ones with a (2-chloro-3-pyridyl)ethyl substituent at the 2-position.

The general reaction scheme is as follows:

Reaction of this compound with 2-aminopyridine

This reaction allows for the introduction of a wide range of substituents on the resulting pyrido[1,2-a]pyrimidine (B8458354) core by varying the substitution pattern of the starting 2-aminopyridine.

Further derivatizations can be envisaged at several positions:

The Methylene Bridge: The active methylene group of the butyrate side chain can be functionalized prior to the cyclization reaction, allowing for the introduction of various substituents at the position alpha to the pyrimidine (B1678525) ring.

The Pyridine Ring: The chloro-substituent on the pyridine ring offers a site for nucleophilic aromatic substitution, enabling the introduction of a variety of functional groups such as amines, ethers, and thioethers. This transformation could be performed either on the starting material or on the final pyrido[1,2-a]pyrimidine product.

The Keto Group: The carbonyl group can be a site for various transformations, including reduction to a hydroxyl group or conversion to a thioketone, leading to a wider range of derivatives.

These potential transformations are summarized in the following table:

| Reactive Site | Potential Transformation | Resulting Functional Group |

| β-Ketoester | Cyclocondensation with 2-aminopyridines | Substituted pyrido[1,2-a]pyrimidin-4-one |

| Active Methylene | Alkylation/Acylation | Substituted butyrate side chain |

| Pyridine Ring (Cl) | Nucleophilic Aromatic Substitution | Amines, Ethers, Thioethers, etc. |

| Ketone Carbonyl | Reduction | Secondary Alcohol |

Outlook for Advanced Applications in Synthetic Organic Chemistry

The true potential of this compound lies in its role as a building block for the synthesis of complex heterocyclic molecules with potential biological activity. The pyrido[1,2-a]pyrimidine scaffold, which can be readily accessed from this starting material, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.

The unique substitution pattern offered by this compound could lead to the discovery of novel compounds with enhanced or entirely new biological activities. The presence of the chloropyridyl moiety is particularly significant, as halogenated aromatic rings are common features in many pharmaceutical drugs, often contributing to improved binding affinity and metabolic stability.

Future research directions could focus on:

Combinatorial Synthesis: The development of a combinatorial library of pyrido[1,2-a]pyrimidine derivatives by reacting this compound with a diverse range of substituted 2-aminopyridines.

Post-Cyclization Modification: The exploration of further modifications of the synthesized pyrido[1,2-a]pyrimidines, particularly at the chloro-substituent of the pyridine ring, to generate a wide array of analogues for structure-activity relationship (SAR) studies.

Exploration of Other Heterocyclic Systems: Investigating the reactivity of this compound with other dinucleophiles to synthesize different classes of heterocyclic compounds.

The strategic use of this compound in synthetic organic chemistry could pave the way for the discovery of new molecular entities with potential applications in drug discovery and materials science.

Q & A

Q. What strategies resolve contradictions in reported bioactivity data for oxobutyrate derivatives?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Reproduce key studies (e.g., enzymatic assays from ) with rigorously purified batches. Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to validate interactions with targets like enolase superfamily enzymes . Meta-analyses of SAR datasets (similar to Table 4 in ) can identify outlier results.

Q. Can computational models predict the compound’s metabolic stability or toxicity?

- Methodology : Tools like ADMET Predictor or Schrödinger’s QikProp can simulate metabolic pathways (e.g., ester hydrolysis or cytochrome P450 interactions). Validate predictions with in vitro hepatocyte assays (see for handling reactive intermediates). Molecular dynamics simulations (as in ) may also model interactions with drug-metabolizing enzymes .

Q. How does the compound interact with promiscuous enzymatic active sites (e.g., enolase superfamily members)?

- Methodology : Crystallographic data (e.g., and ) show that oxobutyrate derivatives bind to flexible active sites via hydrogen bonding (e.g., Lys 163 and Lys 263 in OSBS/NAAAR enzymes). Site-directed mutagenesis (e.g., alanine scanning) and isothermal titration calorimetry (ITC) can quantify binding energetics. Competitive inhibition assays with OSB or N-acylamino acids (from ) may reveal substrate promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.